molecular formula C16H22N2OS B4955611 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B4955611
M. Wt: 290.4 g/mol
InChI Key: JJCXGZAIGIPGOR-UHFFFAOYSA-N
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Description

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide is a research compound with the molecular formula C16H22N2OS and a molecular weight of 290.4 g/mol. This compound is known for its unique structural properties, which include an adamantane moiety and a thiazole ring, making it a valuable subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide typically involves the functionalization of adamantane derivatives. . The reaction conditions often involve the use of radical initiators and specific solvents to achieve high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure purity and yield. This might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to enhance the lipophilicity of compounds, which can improve their ability to cross cell membranes. The thiazole ring can interact with various enzymes and proteins, potentially inhibiting their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Adamantyl)-1,2,3-thiadiazole
  • 4-(1-Adamantyl)-2-methyl-thiazole
  • 4,5-Diphenyl-1,2,3-thiadiazole

Uniqueness

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide is unique due to its combination of an adamantane moiety and a thiazole ring. This structure provides a balance of lipophilicity and reactivity, making it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS/c1-2-14(19)18-15-17-13(9-20-15)16-6-10-3-11(7-16)5-12(4-10)8-16/h9-12H,2-8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCXGZAIGIPGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.